molecular formula C10H12O B1616956 5-Hydroxymethylindane CAS No. 51632-06-5

5-Hydroxymethylindane

Cat. No. B1616956
CAS RN: 51632-06-5
M. Wt: 148.2 g/mol
InChI Key: SJKGAFDWIVOCSE-UHFFFAOYSA-N
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Description

5-Hydroxymethylindane, also known as 5-HMI, is a chemical compound that belongs to the family of indanes. It is a derivative of Indane and is widely used in scientific research. 5-HMI has been shown to have significant biochemical and physiological effects, making it a promising compound for further study.

Scientific Research Applications

  • Organic Synthesis

    • 5-Hydroxymethylfurfural (HMF) is a platform molecule produced from renewable carbohydrate sources such as fructose, glucose, sucrose, cellulose, or inulin . It is used as a building block for accessing chemicals of industrial relevance such as monomers or biofuels .
    • The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions, with catalytic amounts of most of the usual acid-basic solid catalysts .
    • The results of these methods have resulted in intense research on cleaner and more efficient processes for its manufacture .
  • Biorefinery

    • 5-HMF is an important bio-sourced intermediate, formed from carbohydrates such as glucose or fructose .
    • The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .
    • The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .
  • Production of Fuels

    • HMF is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels .
    • The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .
    • The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .
  • Biomedical Applications

    • HMF has been studied for its effects on microorganisms and humans .
    • The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .
    • The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .
  • Chemical Building Blocks

    • The biorefinery is an important approach for the current needs of energy and chemical building blocks for a diverse range of applications .
    • Among other primary renewable building blocks, 5-hydroxymethylfurfural (HMF) is considered an important intermediate due to its rich chemistry and potential availability from carbohydrates such as fructose, glucose, sucrose, cellulose and inulin .
    • In recent years, considerable efforts have been made on the transformation of carbohydrates into HMF .
  • Pharmaceutical Industry

    • HMF has potential applications in the pharmaceutical industry due to its rich chemistry .
    • The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .
    • The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .

properties

IUPAC Name

2,3-dihydro-1H-inden-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKGAFDWIVOCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317495
Record name 5-Hydroxymethylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethylindane

CAS RN

51632-06-5
Record name 51632-06-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317014
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxymethylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of lithium aluminium hydride (72.8 g, 1.92 mol) in THF (2.5 L) at 0□ was slowly added 2,3-dihydro-1H-indene-5-carboxylic acid (100.0 g, 0.62 mol). The reaction mixture was stirred at 0□ for 1 h. Then the reaction was quenched with H2O (72 ml) and NaOH (68 ml, 20%). The mixture was filtered and the organic layer was dried over Na2SO4, evaporated in vacuo and the residue was purified by column chromatography (petroleum ether:ethyl acetate=10:1) to give the desired product (82.0 g, 90%). 1H NMR (CDCl3, 300 MHz); δ 2.03-2.13 (m, 2H), 2.91 (t, J=7.5 Hz, 4H), 4.64 (s, 2H), 7.13 (d, J=7.5, 1H), 7.18-7.24 (m, 2H).
Quantity
72.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

To a stirred solution of LAH (72.8 g, 1.92 mol) in THF (2.5 L) at 0° C. was slowly added 2,3-dihydro-1H-indene-5-carboxylic acid (100.0 g, 0.62 mol). The reaction mixture was stirred at 0° C. for 1 h. Then the reaction was quenched with H2O (72 ml) and NaOH (68 ml, 20%). The mixture was filtered and the organic layer was dried over Na2SO4, evaporated in vacuo and the residue was purified by column chromatography (petroleum ether:ethyl acetate=10:1) to give the desired product (82.0 g, 90%). 1H NMR (CDCl3, 300 MHz); δ 2.03-2.13 (m, 2H), 2.91 (t, J=7.5 Hz, 4H), 4.64 (s, 2H), 7.13 (d, J=7.5, 1H), 7.18-7.24 (m, 2H).
Name
Quantity
72.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxymethylindane
Reactant of Route 2
5-Hydroxymethylindane
Reactant of Route 3
5-Hydroxymethylindane
Reactant of Route 4
5-Hydroxymethylindane
Reactant of Route 5
5-Hydroxymethylindane
Reactant of Route 6
Reactant of Route 6
5-Hydroxymethylindane

Citations

For This Compound
4
Citations
S Jhamb, X Liang, R Gani, AS Hukkerikar - Chemical Engineering Science, 2018 - Elsevier
… a The marked circles in the drawing of the structure of 5-Hydroxymethylindane show the listed groups in respective symbols. The S 2 in the group AROM.FUSED[2]S 2 represents the …
G Gopakumar - 1966 - lib.unipune.ac.in
… White crystalline solid (3.3 g) obtained on removal of solvent was recrystallised from benisene to yield 5-hydroxymethylindane as white shining needles, mp 73C (lit.^*^; mp 7S.5-74.5C)…
Number of citations: 0 lib.unipune.ac.in
AS Hukkerikar, G Sin, J Abildskov, B Sarup… - Techinical University of …, 2013 - core.ac.uk
… An example showing representation of the molecular structure of the component: 5Hydroxymethylindane (CAS No. 51632-06-5) using first-order, second-order and third-order groups of …
Number of citations: 7 core.ac.uk
DM GIDDINGS - 1983 - search.proquest.com
In order to explore the effects of incorporating the cyclopentadienide anion into a cyclophane marocycle, the synthesis of sodium {2.2}(1, 3) cyclopentadienidoparacyclophane (70) was …

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